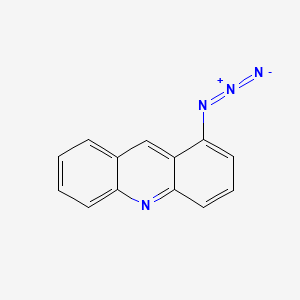
Acridine, 1-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 1-azido- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Acridine derivatives, including Acridine, 1-azido-, have been extensively studied for their cytotoxic properties against various cancer cell lines. The compound exhibits significant antiproliferative activity, making it a candidate for developing new anticancer therapies.
Case Study: Platinum-Acridine Hybrid Agents
A study explored a platinum-acridine hybrid agent that demonstrated enhanced cytotoxicity compared to traditional cisplatin. In three non-small cell lung cancer (NSCLC) cell lines (NCI-H460, NCI-H522, and NCI-H1435), the hybrid agent showed a cytotoxic enhancement of 40-200 times compared to cisplatin at low nanomolar concentrations. This was attributed to its ability to induce S phase arrest and inhibit DNA synthesis more effectively than cisplatin, suggesting potential for overcoming drug resistance in cancer treatments .
Click Chemistry Applications
Acridine, 1-azido- plays a crucial role in click chemistry, particularly in the azide-alkyne cycloaddition reactions. This methodology allows for the functionalization of biomolecules and the development of trackable drug candidates.
Innovative Approaches
Recent advancements have utilized azide-alkyne cycloaddition to synthesize novel platinum-based anticancer drugs. These methods enhance tumor targeting and provide insights into the biological effects of these drugs at the cellular level. The ability to track drug localization using click chemistry is pivotal for understanding drug mechanisms and resistance .
Photochemical Reactions
The photochemical properties of Acridine, 1-azido- enable its use in various light-driven reactions. The compound can undergo photoinitiated cycloaddition reactions when exposed to low-energy visible light sources.
Mechanistic Insights
Research indicates that acridine-substituted azirines can participate in cycloaddition reactions under blue light irradiation. This property is significant for bioorthogonal conjugation applications, allowing for the integration of fluorescent markers or anchors for further chemical modifications .
Beyond its applications in drug development, Acridine, 1-azido- exhibits various biological activities that contribute to its therapeutic potential.
Biological Activities Overview
Acridine derivatives are known for their:
- Anticancer effects
- Antimicrobial properties
- Antiacetylcholinesterase activity
- Neuroleptic effects
These diverse activities highlight the importance of acridine compounds in developing multi-targeted therapeutic agents .
Data Tables
Analyse Chemischer Reaktionen
Photolytic Activation and Mutagenic Activity
1-Azido-acridine derivatives exhibit enhanced biological activity upon photolytic activation. For instance, the 2-azido-analog of 9-aminoacridine demonstrates increased mutagenicity in Salmonella strains (TA1535, TA1537, TA1538) after light exposure, producing frameshift mutations characteristic of intercalating agents . This reaction mechanism involves covalent attachment to DNA via azide-to-nitrene rearrangement upon UV irradiation, forming repairable lesions .
Table 1: Photolytic Activation of Azido-Acridines
[3+2] Azide-Alkyne Cycloaddition (CuAAC)
1-Azido-acridine derivatives participate in copper(I)-catalyzed [3+2] cycloadditions with terminal alkynes to form 1,2,3-triazoles. For example, fluorinated azidoethanes (e.g., 1-azido-1,1,2,2-tetrafluoroethane) react with alkynes to yield 4-substituted N-tetrafluoroethyl-1,2,3-triazoles . These triazoles can undergo further reactions:
-
Rhodium(II)-Catalyzed Transannulation : Conversion of triazoles to N-tetrafluoroethylimidazoles via nitrile transannulation .
-
Triflic Acid Reaction : Acid-mediated denitrogenation of triazoles to β-enamido triflates .
Table 2: Cycloaddition Products and Subsequent Transformations
[3+3] Annulations
Rhodium(III)-catalyzed reactions between aromatic azides and imines yield acridines and phenazines. For example, coupling aromatic azides with azobenzenes or ketone-derived imines produces acridines through intramolecular electrophilic aromatic substitution . This method enables the synthesis of acridine frameworks with azide-derived moieties.
Table 3: Rh(III)-Catalyzed Acridine Synthesis
| Reactants | Products | Mechanistic Steps | Source |
|---|---|---|---|
| Aromatic Azide + Imine | Acridines/Phenazines | Rh(III)-mediated coupling, cyclization |
Reactions with Amines
Table 4: Amine Cycloaddition Products
| Amine Type | Product | Yields (∼) | Source |
|---|---|---|---|
| Alkyl/Cycloalkyl | 5-Substituted Tetrazoles | 70–90% | |
| Benzyl | Tetrazoles | Moderate |
Eigenschaften
CAS-Nummer |
78276-11-6 |
|---|---|
Molekularformel |
C13H8N4 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
1-azidoacridine |
InChI |
InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H |
InChI-Schlüssel |
PQRFAYUCTLLEGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
78276-11-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acridine, 1-azido- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















